molecular formula C5H5NO2S B090979 3-Methylisothiazole-4-carboxylic acid CAS No. 15903-66-9

3-Methylisothiazole-4-carboxylic acid

Cat. No. B090979
CAS RN: 15903-66-9
M. Wt: 143.17 g/mol
InChI Key: BOTUFHIAKJCIPY-UHFFFAOYSA-N
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Description

3-Methylisothiazole-4-carboxylic acid is a chemical compound that belongs to the class of isothiazoles, which are sulfur and nitrogen-containing heterocycles. The isothiazole ring is a versatile scaffold in medicinal chemistry, often used for the synthesis of biologically active compounds due to its similarity to thiazole and pyridine rings found in many natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of derivatives of 3-methylisothiazole-4-carboxylic acid can be achieved through various chemical reactions. For instance, the reaction of 3-methyl-5-aminoisothiazolo-4-carboxylic acid with chlorides of chloroacetic acid and chloropropionic acid yields chloroacetyl and chloropropionyl derivatives, which can be further reacted with amines to produce aminoacetyl and aminopropionyl derivatives . Additionally, the synthesis of 5-amino-1,2,3-triazole-4-carboxylates, which are structurally related to isothiazole carboxylic acids, has been achieved using ruthenium-catalyzed cycloaddition, demonstrating the potential for metal-catalyzed synthesis methods in this chemical space .

Molecular Structure Analysis

The molecular structure of isothiazole derivatives can be complex, with various substituents affecting the overall geometry and electronic properties of the molecule. For example, the X-ray structure analysis of methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate, a related heterocyclic carboxylate, reveals a slightly warped ring system with an exocyclic carbonyl group, highlighting the diverse conformations possible within this class of compounds .

Chemical Reactions Analysis

Isothiazole derivatives can undergo a range of chemical reactions. The nitration of 3-methyl-5-nitroisothiazole leads to the formation of the corresponding carboxylic acid, amide, nitrile, and aldehyde derivatives . Moreover, the reactivity of isothiazole carboxylic acids can be exploited to create a variety of functionalized molecules, as seen in the synthesis of immunologically active derivatives of 3-methyl-4-isothiazolecarboxylic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-methylisothiazole-4-carboxylic acid derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect the acidity of the carboxylic acid group, the stability of the molecule, and its reactivity in further chemical transformations. The biological activities of these compounds, such as fungicidal and insecticidal properties, are also noteworthy and can be evaluated in various assays . The solid-phase synthesis approach for related triazoles suggests that the physical form of the compound, such as being resin-bound, can facilitate purification and manipulation in synthetic processes .

Scientific Research Applications

  • Synthesis of Derivatives : The synthesis of various derivatives of "3-Methylisothiazole-4-carboxylic acid" has been a subject of study. For example, 3-Methyl-5-nitroisothiazole, a derivative, was prepared and further oxidized to the carboxylic acid form, leading to various other derivatives (Walsh & Wooldridge, 1972).

  • Preparation of Compounds : The preparation of 3-Arylisothiazole-4-carboxylic acids and their derivatives has been studied, leading to compounds like 5-methyl-3-phenylisothiazole-4-carboxylic acid and halogen-substituted derivatives (Naito, Nakagawa, & Takahashi, 1968).

  • Mass Spectra Analysis : The mass spectra of various isothiazole derivatives, including those with substituents at the 4-position, have been reported, providing insights into their molecular and fragment ions (Naito, 1968).

  • Solid-phase Synthesis : Studies have described the solid-phase synthesis of related compounds, such as 3-amino-1,2,4-triazoles, from resin-bound S-methylisothiourea reacting with carboxylic acids (Yu, Ostresh, & Houghten, 2003).

  • Lithiation Studies : Research on the lithiation of heteroaromatic compounds, including 3-Methylisothiazole-4-carboxylic acid derivatives, has provided insights into types of reactions such as lateral lithiation, ring cleavage, and addition reactions (Micetich, 1970).

  • New Synthetic Approaches : Novel synthetic approaches for isothiazoles, including reactions involving primary enamines, have been explored. These studies contribute to the understanding of reaction mechanisms and potential applications (Clarke, Emayan, & Rees, 1998).

  • Preparation of Thienoisothiazole Derivatives : The synthesis of 5-alkylthioisothiazoles and Thieno[3,2-d]isothiazole derivatives from alkyl 2-cyano-3-iminodithiobutyrates highlights the diversity in chemical modifications and potential applications (James & Krebs, 1982).

  • Investigation of Isoxazoles : Similar studies on isoxazoles, including the preparation and lithiation of 3,5-disubstituted isoxazoles, contribute to the broader understanding of this chemical class (Micetich & Chin, 1970).

  • Synthesis of Triazole-based Scaffolds : Research on the synthesis of 5-amino-1,2,3-triazole-4-carboxylates for developing triazole-based scaffolds, including studies on overcoming the Dimroth rearrangement, are relevant to drug design and peptidomimetics (Ferrini et al., 2015).

Safety And Hazards

3-Methylisothiazole-4-carboxylic acid is classified as Acute Toxicity (Dermal) Category 4, Acute Toxicity (Inhalation) Category 4, Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3, Acute Toxicity (Oral) Category 4, Skin Corrosion/Irritation Category 2, and Serious Eye Damage/Eye Irritation Category 2 . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

The search for new anti-cancer compounds with desired application properties is constantly underway. As a result of designed syntheses, some new N’-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives with anticancer activity have been obtained . This suggests potential future directions for the study and application of 3-Methylisothiazole-4-carboxylic acid and its derivatives.

properties

IUPAC Name

3-methyl-1,2-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S/c1-3-4(5(7)8)2-9-6-3/h2H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTUFHIAKJCIPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343281
Record name 3-METHYLISOTHIAZOLE-4-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylisothiazole-4-carboxylic acid

CAS RN

15903-66-9
Record name 3-METHYLISOTHIAZOLE-4-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1,2-thiazole-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 3-methylisothiazole-4-carboxylate (C-3) (4.73 g, 30.1 mmol) in THF-MeOH—H2O (2:1:1, 50 mL), NaOH (3.61 g, 90.3 mmol) is added and the resulting mixture is stirred at 40° C. for 16 h. The mixture is allowed to cool to RT and then acidified with concentrated HCl to adjust the pH to 2-3. The precipitate is collected by filtration, rinsed with water and dried in vacuo to afford the product, 3-methylisothiazole-4-carboxylic acid (C-4).
Name
3-methylisothiazole-4-carboxylate
Quantity
4.73 g
Type
reactant
Reaction Step One
Name
Quantity
3.61 g
Type
reactant
Reaction Step One
Name
THF MeOH—H2O
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 3-methyl-isothiazole-4-carboxylic acid ethyl ester (method 53) (23.3 g, 136 mmol) in THF (200 mL) aqueous NaOH (6.5 g, 162 mmol, in 100 ml of water) was added and the mixture was stirred at room temperature for 16 h. The TLC of the reaction mixture showed the complete disappearance of the starting material. The reaction mixture was cooled in an ice bath and acidified to pH 5 using 6M HCl and the resultant mixture was extracted with ether (3×100 mL). The ether layers were combined, washed with water (100 mL), brine (100 mL), dried (Na2SO4) and concentrated to about 10 mL. Addition of hexanes to the above mixture resulted in the precipitation of the product which was filtered off, washed with hexanes and dried to provide the pure product as a tan powder. Yield 15.3 g (79%). 1H NMR (300 MHz) δ 2.39 (s, 3H), 8.98 (s, 1H).
Quantity
23.3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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